N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety, a phenyl group, and a trifluoromethyl benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the construction of the pyridazine ring. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where pyrrolidine is reacted with an appropriate halogenated precursor . The trifluoromethyl benzene sulfonamide group is usually introduced via sulfonation reactions using trifluoromethyl benzene sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a halogenated precursor and a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of specific kinases or interact with histamine receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a pyridazine ring with a pyrrolidine moiety and a trifluoromethyl benzene sulfonamide group. This unique structure imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H19F3N4O2S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)16-6-8-18(9-7-16)31(29,30)27-17-5-3-4-15(14-17)19-10-11-20(26-25-19)28-12-1-2-13-28/h3-11,14,27H,1-2,12-13H2 |
InChI Key |
MQLLMIFCVCEWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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